molecular formula C13H10N2OS2 B11713529 (5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11713529
M. Wt: 274.4 g/mol
InChI Key: GJPQQLFJMMGOQQ-UHFFFAOYSA-N
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Description

(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of an indole moiety linked to a thiazolidinone ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of indole-3-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinones with reduced sulfur functionalities.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may result from its interaction with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one
  • (2Z)-2-(1H-indol-3-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its specific configuration and the presence of both indole and thiazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

4-hydroxy-5-(indol-3-ylidenemethyl)-3-methyl-1,3-thiazole-2-thione

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3

InChI Key

GJPQQLFJMMGOQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

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